molecular formula C27H29N5O3 B2536722 N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1189454-80-5

N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

Cat. No. B2536722
M. Wt: 471.561
InChI Key: KNKWOOLPWWKPCY-UHFFFAOYSA-N
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Description

N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide is a useful research compound. Its molecular formula is C27H29N5O3 and its molecular weight is 471.561. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Activity of Isoxazole Derivatives : Isoxazole-based heterocycles incorporating the sulfamoyl moiety have been synthesized for their potential antimicrobial applications. These compounds, derived from cyanoacetamide reactions, showed promising in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014).

Synthesis and Characterization of Heterocyclic Compounds

  • Synthesis of Heterocyclic Compounds with Sulfonamide Moiety : A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. Through various chemical reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, a versatile precursor, a range of compounds were synthesized, demonstrating the chemical diversity and potential applications of this chemical scaffold in creating bioactive molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Chemical Structure and Properties Analysis

  • Analysis of Salt and Inclusion Compounds : The structural aspects of amide-containing isoquinoline derivatives were studied, focusing on their interactions with mineral acids and their ability to form gels or crystalline solids. This research provides insight into the chemical behavior of amide derivatives and their potential for creating novel materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).

Potential Antipsychotic Agents

  • Novel Antipsychotic Agents : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds, distinct from clinically available antipsychotic agents, demonstrated potential as new antipsychotic drugs without interacting with dopamine receptors, offering a new avenue for the treatment of psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name

2-[2-(2,3-dimethylanilino)-2-oxoethyl]-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-16-9-11-21(12-10-16)13-28-26(34)24-19(4)25-27(35)32(29-15-31(25)20(24)5)14-23(33)30-22-8-6-7-17(2)18(22)3/h6-12,15H,13-14H2,1-5H3,(H,28,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKWOOLPWWKPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=NN(C(=O)C3=C2C)CC(=O)NC4=CC=CC(=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

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